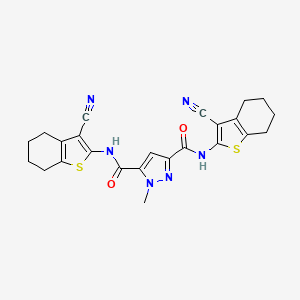
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP4i, and it has been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the inhibition of DPP-4 enzyme activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released by the gut in response to food intake. Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been shown to exhibit potent inhibitory activity against DPP-4 enzyme activity in vitro and in vivo. It has also been reported to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. Furthermore, it has been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its beneficial effects on glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in lab experiments include its potent inhibitory activity against DPP-4 enzyme activity, its ability to improve glucose metabolism, and its potential applications in drug discovery and development. However, its limitations include its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in vivo.
3. Evaluation of the safety and efficacy of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in clinical trials.
4. Development of novel DPP-4 inhibitors based on the structure of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine.
5. Investigation of the potential applications of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in other fields such as neuroscience and cancer research.
Conclusion:
In conclusion, 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has shown promising results in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its potent inhibitory activity against DPP-4 enzyme activity and its ability to improve glucose metabolism make it a promising candidate for the treatment of type 2 diabetes mellitus. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the reaction of morpholine with 1-(2,2-diphenylethyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a critical role in the regulation of glucose metabolism. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus, and 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(18-26-13-7-12-24-26)25-14-15-28-21(17-25)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21-22H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRONCCLMZLXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)

![{3-(2,4-difluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6012139.png)

![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B6012149.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B6012161.png)
![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B6012164.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B6012171.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B6012174.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![3-(4-fluorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012204.png)
